molecular formula C21H28N8 B6458006 4-tert-butyl-2-cyclopropyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2548975-93-3

4-tert-butyl-2-cyclopropyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B6458006
CAS RN: 2548975-93-3
M. Wt: 392.5 g/mol
InChI Key: HWEYEMUHCCLDJE-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in organic chemistry . These include a pyrimidine ring, a pyrazole ring, a piperazine ring, a tert-butyl group, and a cyclopropyl group . Each of these groups can confer specific properties to the compound, and they can participate in various chemical reactions .


Molecular Structure Analysis

The compound’s structure is likely to be fairly complex due to the presence of multiple rings and substituent groups . These groups can influence the overall shape of the molecule and its conformational stability .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups it contains . For example, the pyrimidine and pyrazole rings might participate in reactions involving nucleophilic aromatic substitution or electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure . Factors such as its size, shape, and the polarity of its functional groups can affect properties like its solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis of Fused Pyrazolo Thiazoles and Thiazines

The pyrazolo[3,4-d]pyrimidine structure is used in the synthesis of fused pyrazolo thiazoles and thiazines . These compounds are synthesized via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

Development of Antitumor Agents

The combination of thiazines and thiazoles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines . These compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

Biomedical Applications of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines, which are closely related to pyrazolo[3,4-d]pyrimidines, have been found to have several biomedical applications . These compounds have been used in the development of new drugs due to their close similarity with the purine bases adenine and guanine .

Synthesis of Phenyl-1H-Pyrazolo[3,4-d]pyrimidin-4-ol Derivatives

The pyrazolo[3,4-d]pyrimidine structure is used in the synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives . These compounds have been synthesized by condensation of phenyl hydrazines with ethyl acetoacetate .

Synthesis of tert-Butyl 4-[(E)-But-1-en-3-ynyl]-1H-indole-3-carboxylate

Although not directly related to the compound , the tert-butyl group is used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-ynyl]-1H-indole-3-carboxylate . This shows the versatility of the tert-butyl group in various chemical reactions .

Development of New Synthetic Methodologies

The pyrazolo[3,4-d]pyrimidine structure is used in the development of new synthetic methodologies . This is particularly important in the field of heterocyclic chemistry .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic biology . Future research could explore the compound’s synthesis, properties, and potential applications .

properties

IUPAC Name

4-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N8/c1-21(2,3)16-11-17(26-18(25-16)14-5-6-14)28-7-9-29(10-8-28)20-15-12-24-27(4)19(15)22-13-23-20/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEYEMUHCCLDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-2-cyclopropyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

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